Indium In 111 pentetate

Description

Properties

Key on ui mechanism of action |

Decay of In-111 by electron capture allows for detection with a gamma camera for visualization of the brain and spinal column. |

|---|---|

CAS No. |

135998-32-2 |

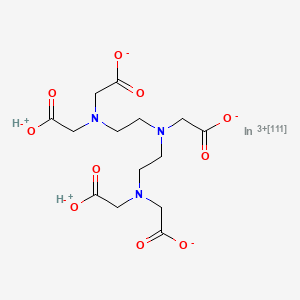

Molecular Formula |

C14H20InN3O10 |

Molecular Weight |

501.23 g/mol |

IUPAC Name |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium-111(3+) |

InChI |

InChI=1S/C14H23N3O10.In/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3/i;1-4 |

InChI Key |

BLALCKLYSDDAOC-JWFOFJTQSA-K |

Isomeric SMILES |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[111In+3] |

Canonical SMILES |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[In+3] |

Origin of Product |

United States |

Radiochemical Synthesis and Characterization for Research Purposes

Production Methodologies of Indium-111 Radionuclide

The foundation of Indium-111 pentetate lies in the production of the Indium-111 (111In) radionuclide itself. This is primarily achieved through cyclotron-based methods, which involve the bombardment of specific target materials with high-energy particles.

Cyclotron Production Techniques and Target Selection

Cyclotrons are the workhorses for producing many medical radionuclides, including 111In. The most common production route involves the proton irradiation of a cadmium target. openmedscience.comwikipedia.org Specifically, enriched cadmium-112 (112Cd) is often selected as the target material. wikipedia.orgresearcher.lifezlb.de The primary nuclear reaction utilized is the 112Cd(p,2n)111In reaction, where a proton (p) strikes a 112Cd nucleus, leading to the emission of two neutrons (2n) and the formation of 111In. wikipedia.orgresearchgate.net This method is favored as it results in a high level of radionuclide purity. wikipedia.org Another potential reaction is 111Cd(p,n)111In. wikipedia.org The selection of the target isotope and the optimization of proton bombardment energy are crucial to minimize the production of radioisotopic impurities. researcher.lifezlb.de Following irradiation, the 111In is chemically separated from the cadmium target material through processes like liquid-liquid extraction and cation exchange chromatography. iaea.org

| Target Isotope | Nuclear Reaction | Product |

| Cadmium-112 (112Cd) | (p,2n) | Indium-111 (111In) |

| Cadmium-111 (111Cd) | (p,n) | Indium-111 (111In) |

| Natural Cadmium (natCd) | (p,xn) | Indium-111 (111In) |

Radionuclidic Purity Assessment in Research Batches

Ensuring the radionuclidic purity of 111In is paramount for reliable research outcomes. This involves identifying and quantifying any other radioactive isotopes present alongside 111In. A common radionuclidic impurity found in some 111In preparations is Indium-114m (114mIn). snmjournals.org The presence of such long-lived contaminants can significantly impact the disposal of radioactive waste, necessitating longer decay-in-storage times. snmjournals.org

The assessment of radionuclidic purity is typically performed using gamma energy spectroscopy. zlb.desnmjournals.org A high-purity germanium (HPGe) detector is often employed for its high energy resolution, allowing for the precise identification and quantification of different radionuclides based on their characteristic gamma-ray energies. researchgate.net For instance, the gamma energy spectrum of a sample can be analyzed for peaks corresponding to known impurities, such as the 184 keV peak of 114mIn. snmjournals.org The half-life of any detected impurity is also determined to confirm its identity. snmjournals.org For research-grade 111In, a radionuclidic purity of 99.9% or higher is often sought. researchgate.net

Chelation Chemistry of Pentetate with Indium-111

Once high-purity 111In is produced, it is chelated with a suitable ligand to form a stable complex. Diethylenetriamine pentaacetic acid (DTPA), also known as pentetic acid, has been extensively used for this purpose. openmedscience.comnih.gov

Ligand Design and Coordination Principles of Diethylenetriamine Pentaacetic Acid (DTPA)

DTPA is a polyaminocarboxylic acid that acts as a powerful chelating agent. openmedscience.com Its structure, featuring multiple carboxylic acid and amine groups, allows it to form a stable, cage-like structure around a metal ion. This multidentate nature is crucial for effectively sequestering the 111In3+ ion. The resulting complex, 111In-pentetate, is a stable, water-soluble compound. openmedscience.com For research applications where 111In-pentetate is conjugated to a targeting molecule like an antibody or peptide, bifunctional chelating agents (BCAs) derived from DTPA are often used. acs.orgnih.gov These derivatives possess a reactive group that allows for covalent attachment to the targeting biomolecule. nih.gov

Thermodynamic and Kinetic Stability of the Indium-111 Pentetate Complex

The stability of the 111In-pentetate complex is a critical factor for its use in research. Both thermodynamic and kinetic stability are important considerations. Thermodynamic stability refers to the strength of the bond between the metal ion and the chelator at equilibrium, while kinetic stability relates to the rate at which the complex dissociates. For in vivo applications, high kinetic stability is particularly crucial to prevent the release of the radionuclide, which could lead to non-specific accumulation in tissues like the kidneys. nih.gov Studies have shown that the stability of radiometal-immunoconjugates correlates with the chelate's thermodynamic stability, with DTPA generally forming more stable complexes than chelators like EDTA, EGTA, and NTA. nih.gov However, the stability of 111In-labeled polypeptides derived from some DTPA derivatives has been a subject of investigation, with some studies suggesting that the method of conjugation can influence the in vivo stability. acs.orgnih.gov

Radiolabeling Strategies for Research Probes

The creation of Indium-111 (¹¹¹In) labeled research probes hinges on the stable incorporation of the radionuclide into a molecule of interest. This is primarily achieved through chelation, where the ¹¹¹In cation is securely held by a chelating agent, which is either the molecule of interest itself or is attached to it. The choice of strategy depends on the nature of the target molecule.

Direct Radiolabeling Techniques

Direct radiolabeling with ¹¹¹In is a straightforward method where the radionuclide is complexed with a molecule that inherently possesses chelating properties. acs.org This approach is most effective for small molecules that can be directly incubated with ¹¹¹In-chloride under appropriate pH and temperature conditions.

The formation of Indium In 111 pentetate itself is a prime example of direct labeling. Diethylenetriaminepentaacetic acid (DTPA) acts as a powerful chelating agent, readily forming a stable complex with ¹¹¹In. openmedscience.com The process typically involves mixing a sterile, pyrogen-free solution of Indium-111 chloride with a solution of DTPA. openmedscience.comosti.gov The reaction is usually rapid, often completed within minutes at room temperature. inca.gov.br The efficiency of this labeling is consistently high, leading to a product with high radiochemical purity.

Another notable example of direct labeling involves the use of oxine (8-hydroxyquinoline). acs.orgfda.gov While not forming pentetate, it illustrates the principle where a small molecule directly chelates ¹¹¹In to form a lipophilic complex. This complex can then be used to label cells, such as leukocytes, for tracking studies. acs.orgfda.gov

Bioconjugation Methods with Macromolecules and Peptides

For macromolecules and peptides that lack intrinsic strong chelating capabilities, bioconjugation methods are employed. susupport.com This two-step process involves first covalently attaching a bifunctional chelating agent (BCA) to the macromolecule and then introducing the radiometal. nih.gov The BCA has a functional group that reacts with the biomolecule and a chelating moiety that securely binds the ¹¹¹In.

A widely used BCA for labeling proteins and peptides with ¹¹¹In is a derivative of DTPA. openmedscience.comujms.net For instance, DTPA can be modified to create a derivative containing a reactive group, such as an isothiocyanate, which can then be coupled to amine groups on a protein or peptide. nih.gov Once the DTPA-biomolecule conjugate is formed and purified, it can be radiolabeled with ¹¹¹In-chloride. unm.edu This "postlabeling" approach is versatile and has been successfully applied to a wide range of biomolecules, including antibodies and peptides like octreotide (B344500). researchgate.netwikipedia.org

The choice of the chelator and the conjugation chemistry is critical to ensure that the biological activity of the macromolecule is not compromised and that the resulting radiolabeled conjugate is stable in vivo. nih.gov For example, different DTPA derivatives, such as cyclic DTPA anhydride (B1165640) and various isothiocyanatobenzyl-DTPA (SCN-Bz-DTPA) isomers, have been developed to optimize the labeling process and the stability of the final product. nih.gov

Table 1: Comparison of Radiolabeling Strategies for ¹¹¹In Probes

| Strategy | Description | Key Features | Examples |

|---|---|---|---|

| Direct Labeling | The radionuclide is directly complexed with a molecule that has inherent chelating properties. | Simple one-step process, rapid reaction kinetics. | Formation of ¹¹¹In-pentetate, ¹¹¹In-oxine. |

| Bioconjugation | A bifunctional chelating agent is first attached to a macromolecule, followed by radiolabeling. | Versatile for various biomolecules, requires careful optimization of conjugation and purification steps. | ¹¹¹In-DTPA-Octreotide, ¹¹¹In-labeled antibodies. |

Methodologies for Radiochemical Purity Testing in Research Preparations

Ensuring the radiochemical purity of ¹¹¹In-pentetate and its bioconjugates is paramount for the reliability of research data. Radiochemical impurities can lead to nonspecific uptake and erroneous results. The primary goal of purity testing is to separate the desired radiolabeled compound from free, unchelated ¹¹¹In and any other radiolabeled byproducts. iaea.org

Chromatographic techniques are the cornerstone of radiochemical purity assessment. osti.gov Thin-layer chromatography (TLC) and paper chromatography are commonly employed methods. researchgate.net These techniques separate components based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel or chromatography paper) and a mobile phase (a solvent system). researchgate.netnih.gov

For ¹¹¹In-pentetate, a typical system might use a specific type of chromatography paper and a saline-based mobile phase. researchgate.net The ¹¹¹In-pentetate complex, being relatively polar, will have a different retention factor (Rf) compared to free ¹¹¹In-chloride. By analyzing the distribution of radioactivity along the chromatography strip, the percentage of the desired radiolabeled compound can be quantified.

In the context of bioconjugates, more sophisticated methods like high-performance liquid chromatography (HPLC) may be necessary to achieve better separation and resolution, especially to distinguish between the labeled protein and any aggregated or fragmented forms. nih.gov

Table 2: Common Methods for Radiochemical Purity Testing of ¹¹¹In-Pentetate Preparations

| Method | Stationary Phase | Mobile Phase | Principle of Separation |

|---|---|---|---|

| Paper Chromatography | Whatman paper (e.g., 3MM, 31ET) | Saline, Acetone/Saline mixtures | Differential migration based on polarity. researchgate.netnih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel (ITLC-SG) | Various solvent systems | Adsorption and partitioning differences. osti.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Size-exclusion or reverse-phase columns | Gradient or isocratic solvent systems | High-resolution separation based on size, polarity, or affinity. nih.gov |

The validation of these analytical methods is crucial and involves demonstrating their specificity, linearity, accuracy, and precision to ensure reliable and reproducible results. researchgate.net

Fundamental Biological Interactions and Tracer Dynamics in Research Models

Investigation of Radiotracer Localization Mechanisms

The localization of Indium In 111 pentetate in biological systems is contingent on whether it is administered as a standalone chelate or conjugated to a targeting biomolecule. Its behavior as a tracer is fundamentally dictated by these contexts.

When administered as a simple chelate, this compound (¹¹¹In-DTPA) exhibits distribution patterns primarily governed by its physicochemical properties. As a stable, water-soluble, and polar compound, it does not readily cross intact cell membranes or the blood-brain barrier. richtlijnendatabase.nlopenmedscience.com Its movement is largely confined to the extracellular fluid compartments.

Following intravenous injection, the unbound ¹¹¹In-DTPA is rapidly cleared from the bloodstream. richtlijnendatabase.nl The primary route of elimination is renal, with the compound being excreted via glomerular filtration. perlamar.iegehealthcare.com.au Studies have shown that a significant portion of the administered dose is excreted by the kidneys within 24 hours. richtlijnendatabase.nldrugbank.com This rapid clearance from non-target tissues is crucial for achieving a good signal-to-noise ratio in diagnostic imaging. openmedscience.com

A key application demonstrating its non-specific distribution is in radionuclide cisternography. gehealthcare.com.audrugbank.comnih.gov When injected intrathecally into the subarachnoid space, ¹¹¹In-DTPA mixes with the cerebrospinal fluid (CSF) and follows its bulk flow pathways. perlamar.ienih.gov Its migration through the spinal canal and into the basal cisterns, Sylvian fissures, and over the cerebral convexities allows for the visualization of CSF circulation and the identification of abnormalities such as leaks or shunt obstructions. perlamar.ienih.gov In this context, its localization is not due to specific binding but rather to its passive transport within a fluid compartment.

Table 1: Pharmacokinetic Properties of Unconjugated this compound

| Parameter | Finding | Source(s) |

| Primary Distribution | Extracellular fluid, Cerebrospinal fluid (CSF) | richtlijnendatabase.nlnih.gov |

| Blood-Brain Barrier | Does not cross intact barrier | richtlijnendatabase.nl |

| Primary Excretion Route | Renal (Glomerular Filtration) | richtlijnendatabase.nlperlamar.iegehealthcare.com.au |

| Excretion Rate | Approximately 85% of dose excreted via kidneys within 24 hours. | richtlijnendatabase.nl |

| Biological Half-Life | Indium-111 decays with a physical half-life of 67.9 hours. | drugbank.com |

Note: The table presents a summary of pharmacokinetic data based on available research.

The transport of this compound across cellular membranes is almost exclusively a function of carrier-mediated processes when it is conjugated to a specific targeting molecule. betterclass.blog The ¹¹¹In-DTPA moiety acts as a radiolabeling payload, while the conjugated biomolecule (the "carrier") dictates the transport mechanism. unm.eduslideshare.net

This process involves the binding of the carrier molecule to specific proteins, such as receptors or transporters, on the cell surface. betterclass.bloginflibnet.ac.in This interaction facilitates the movement of the entire radioconjugate across the membrane. A prominent example is Indium-111 pentetreotide, where the octreotide (B344500) peptide acts as the carrier. openmedscience.comquizlet.com Octreotide is an analog of the hormone somatostatin (B550006) and binds to somatostatin receptors (SSTRs) on the cell surface. richtlijnendatabase.nlopenmedscience.com This binding event initiates receptor-mediated endocytosis, a process where the cell membrane engulfs the receptor-ligand complex, transporting the attached ¹¹¹In-DTPA into the cell's interior. cancer.govnih.gov

Similarly, when ¹¹¹In-DTPA is attached to a monoclonal antibody, the antibody serves as the carrier. Its transport into a target cell is mediated by the antibody's specific binding to a cell surface antigen, which can also trigger internalization. researchgate.netnih.gov Therefore, the investigation of carrier-mediated transport for ¹¹¹In-DTPA is, in effect, the study of the biological behavior of its conjugated partner.

Non-Specific Distributional Pathways in Biological Systems

In Vitro Studies of Cellular Uptake and Binding Characteristics

In vitro assays are fundamental for characterizing the potential of ¹¹¹In-labeled compounds as targeted radiotracers, providing quantitative data on their interaction with cells before advancing to more complex models. researchgate.net

Binding affinity and specificity are critical determinants of a radiotracer's efficacy. These are rigorously evaluated using in vitro assays with cultured cells or isolated cell membranes that express the target receptor or antigen. nih.govresearchgate.net

For somatostatin receptor-targeting agents like ¹¹¹In-pentetreotide, studies confirm its high affinity for the somatostatin receptor subtype 2 (SSTR2), which is overexpressed on many neuroendocrine tumors. richtlijnendatabase.nlopenmedscience.comcancer.gov It also demonstrates a lower binding affinity for SSTR3 and SSTR5. richtlijnendatabase.nl The specificity is demonstrated by the fact that the radiotracer's binding can be blocked by an excess of unlabeled somatostatin analogs.

Beyond somatostatin receptors, ¹¹¹In-DTPA has been conjugated to monoclonal antibodies to target various cell surface antigens. Research has demonstrated the binding of ¹¹¹In-labeled F(ab')2 fragments of antibodies to antigens like CA 19-9, which are expressed on gastrointestinal cancer cells. nih.gov In other models, anti-CD33 monoclonal antibodies labeled with ¹¹¹In have been used to target acute myeloid leukemia (AML) cells. researchgate.net These studies use competitive binding assays to determine the half-maximal inhibitory concentration (IC50), a measure of the ligand's binding affinity.

Table 2: Examples of In Vitro Receptor and Antigen Binding for ¹¹¹In-DTPA Conjugates

| Radioconjugate | Target | Cell/Tissue Model | Key Finding | Source(s) |

| ¹¹¹In-pentetreotide | Somatostatin Receptors (SSTR2, SSTR3, SSTR5) | Neuroendocrine tumor cells | High affinity for SSTR2; lower affinity for SSTR3 and SSTR5. | richtlijnendatabase.nlopenmedscience.com |

| ¹¹¹In-labeled 17-1A F(ab')2 | Gastrointestinal Cancer Antigen | Colon and gastric cancer tissue membranes | Positive binding observed in 100% of colon cancer and 64% of gastric cancer specimens. | nih.gov |

| ¹¹¹In-NLS-HuM195 | CD33 Antigen | HL-60 acute myeloid leukemia cells | Efficient binding and routing to the nucleus after CD33-mediated internalization. | researchgate.net |

Note: This table provides illustrative examples of binding studies and does not represent an exhaustive list.

Following receptor binding, the subsequent internalization and retention of the radiolabel within the target cell are crucial for effective imaging and therapy. nih.govresearchgate.net The process of ligand-receptor complexes being internalized is a key mechanism for delivering radioactivity to the cell. nih.gov

In vitro studies using cell lines that express specific receptors have been instrumental in elucidating these dynamics. Research on ¹¹¹In-DTPA-labeled glycoproteins targeted to various receptors (mannose, asialoglycoprotein, and mannose 6-phosphate) demonstrated that once internalized via receptor-mediated endocytosis, the ¹¹¹In label is effectively trapped within the cell. nih.gov Subcellular fractionation studies revealed that the radioactivity accumulates and remains within the lysosome. nih.gov The polypeptide portion of the conjugate is degraded, but the resulting ¹¹¹In-DTPA-amino acid metabolite is released very slowly from the cell. nih.gov

This lysosomal trapping leads to high cellular retention over time. In these models, depending on the cell type, 60% to 90% of the internalized radioactivity remained associated with the cells 24 hours after initial uptake. nih.gov This prolonged retention is highly advantageous, as it allows for imaging at later time points when background radioactivity has cleared, thereby improving image contrast.

The reliability of in vitro data depends on rigorous experimental design and methodology. researchgate.net Several key considerations are essential for accurately assessing the binding characteristics of ¹¹¹In-labeled compounds.

Assay Types:

Saturation Binding Assays: These are performed to determine the equilibrium dissociation constant (K_d_), a direct measure of radioligand affinity, and the maximum number of binding sites (B_max_). researchgate.net

Competitive Binding Assays: These are used to determine the IC50 value of an unlabeled ligand by measuring its ability to compete with the radiolabeled ligand for receptor sites. This is useful for comparing the relative affinities of a series of compounds. researchgate.net

Experimental Controls: A critical component is the determination of non-specific binding. This is typically achieved by incubating the cells or membranes with the radioligand in the presence of a large excess of the corresponding unlabeled ligand. Specific binding is then calculated by subtracting this non-specific binding from the total binding measured in the absence of the competitor.

Biological System: The choice of cell line or tissue preparation is paramount. The cells must express the target of interest in sufficient quantity. For instance, studies of ¹¹¹In-pentetreotide utilize cell lines known to overexpress SSTR2. richtlijnendatabase.nlopenmedscience.com It has also been shown that membrane fractions prepared from tissue homogenates can be used effectively and can even be cryopreserved without losing antibody-binding activity, which facilitates screening. nih.gov

Stability: The stability of the radiolabeled conjugate under assay conditions must be confirmed to ensure that the observed binding is due to the intact compound and not a degradation product. ujms.net

Cellular Internalization and Retention Dynamics

Theoretical Pharmacokinetic Modeling and Biodistribution Analysis

Indium In-111 pentetate, a chelated compound of radioactive Indium-111 and Diethylenetriamine pentaacetic acid (DTPA), serves as a critical tool in preclinical research for understanding physiological and pathological processes. openmedscience.comnih.gov Its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—is fundamental to its utility as a diagnostic tracer. Theoretical modeling of these kinetics allows researchers to interpret and predict the tracer's behavior within a biological system. irpa.netresearchgate.net

Pharmacokinetic modeling simplifies the complex processes of a substance's journey through the body by representing the body as a series of interconnected "compartments". unil.ch A compartment does not necessarily correspond to a single organ but rather to a group of tissues or fluids that exhibit similar kinetics for the substance. unil.ch For a substance like Indium In-111 pentetate, which is administered into the bloodstream, the central compartment typically includes plasma and other spaces where the drug diffuses very quickly. unil.ch

The kinetics of In-111 pentetate are characterized by its rapid distribution and elimination. After entering the central compartment, it moves to peripheral compartments before being irreversibly eliminated. unil.ch The primary route of elimination for this compound is rapid excretion through the kidneys via glomerular filtration. produktresume.dkperlamar.ie Studies have shown that approximately 65% of an administered dose is excreted by the kidneys within 24 hours, increasing to 85% by 72 hours. drugbank.com The chelating agent, DTPA, itself is known for its fast biokinetics, with over 99% being excreted from the body within the first day after injection. irpa.net This rapid clearance is a key parameter in its compartmental model, defining a high rate of transfer out of the central compartment to elimination. irpa.netunil.ch

The decay of the Indium-111 isotope, which has a physical half-life of 67.9 hours, is another essential component of the kinetic model, allowing for its detection over several days. drugbank.com

The biodistribution of Indium In-111 pentetate in preclinical models is governed by several key physiological parameters. Physiologically-based pharmacokinetic (PBPK) models, which aim to simulate the tracer's movement based on actual physiological values, are highly dependent on the accuracy of these parameters. plos.org A sensitivity analysis of one such model identified vascular volume (Vv) and interstitial fluid volume (Vi) as two of the most influential parameters affecting the concentration of substances in tissues. plos.org

Key parameters influencing In-111 pentetate distribution include:

Organ Blood Flow (Q): The rate of blood flow to a tissue dictates the delivery rate of the tracer to that tissue. plos.orgnih.gov

Vascular Volume (Vv): This represents the volume of blood within the vessels of a tissue and is the initial space the tracer occupies upon arrival. nih.govresearchgate.net

Interstitial Fluid Volume (Vi): As a small, water-soluble molecule, In-111 pentetate can move from the blood vessels into the interstitial fluid, the fluid-filled space between cells. plos.orgnih.gov The size of this space is a major determinant of the tracer's concentration in a tissue.

Research in murine models has demonstrated the profound impact of these parameters. When experimentally measured values for compartmental volumes and blood flow rates were used in a PBPK model instead of standard literature values, the predicted tracer exposure (area under the concentration-time curve, or AUC) changed substantially in several tissues. plos.orgplos.orgnih.gov For instance, a study comparing intraperitoneal to intravenous administration of a liposomal formulation of In-111 DTPA in mice found a 74-fold increase in the AUC for the peritoneum, demonstrating how the route of administration can dramatically alter local biodistribution. nih.gov

Furthermore, the specific state of the tissue can influence tracer uptake. In a study using an Indium-111 labeled antibody in a mouse model of myocarditis, myocardial uptake of the tracer was significantly higher in infected mice compared to uninfected controls, correlating with the degree of tissue damage. nih.gov

A primary application of Indium In-111 pentetate in preclinical research is the measurement of interstitial fluid volume (Vi). plos.orgtandfonline.com Because the tracer distributes into the extracellular space (which consists of the vascular and interstitial spaces) but does not readily cross cell membranes, it can be used as a marker for this entire volume. nih.govresearchgate.net

The methodology typically involves administering a constant intravenous infusion of In-111 pentetate for a set period, often one hour, to allow it to reach a steady-state concentration in the extracellular fluid. nih.gov Following this, tissues are harvested, and the amount of radioactivity is measured. researchgate.net The total volume of distribution for the tracer is calculated from this measurement. To find the interstitial volume (Vi) specifically, the vascular volume (Vv), which is measured separately using a vascular agent like Technetium-99m labeled red blood cells, is subtracted from the total extracellular volume measured by In-111 pentetate. nih.govresearchgate.net

There are important limitations to this technique. The tracer cannot cross the blood-brain barrier, meaning it is excluded from the central nervous system. plos.orgnih.gov Therefore, Vi measurements in the brain using this method are not physiologically relevant. nih.gov Similarly, because In-111 pentetate is actively excreted by the kidneys, the high concentration of the tracer in this organ reflects renal clearance rather than just the interstitial volume, making the value physiologically irrelevant. plos.orgnih.gov

The following table presents data from a study in naïve nude mice, showing the measured interstitial fluid volume (Vi) in various tissues using the In-111 pentetate infusion method. nih.gov

Table 1: Measured Interstitial Fluid Volumes (Vi) in Naïve Mouse Tissues Using Indium In-111 Pentetate Data reported in microliters per gram of tissue (µL/g). Data sourced from Boswell et al. (2011). nih.gov

| Tissue | Mean Vi (µL/g) | Standard Deviation |

| Spleen | 520 | 110 |

| Lungs | 320 | 40 |

| Liver | 190 | 40 |

| Heart | 170 | 20 |

| Intestine | 490 | 110 |

| Muscle | 40 | 10 |

| Skin | 220 | 40 |

Preclinical Research Applications and Methodological Advancements

Development of Indium-111 Pentetate-Based Research Tools

The stable complex formed between the trivalent indium cation (In³⁺) and the powerful chelating agent DTPA is central to its application in research. openmedscience.com The DTPA molecule acts as a bifunctional chelator; it securely holds the radioactive ¹¹¹In while providing a reactive site for conjugation to biomolecules, thereby creating specific and targeted research tools. mdpi.compsu.edu

A significant application of ¹¹¹In in preclinical research is the radiolabeling of cells to monitor their migration, trafficking, and fate in vivo. The ability to track cells non-invasively over time provides invaluable insights into cell-based therapies, immunology, and cancer biology.

Leukocyte and Stem Cell Tracking: ¹¹¹In, often chelated with agents like oxine or tropolone (B20159) to facilitate intracellular uptake, has been a workhorse for labeling leukocytes (white blood cells) to study inflammation and infection in animal models. openmedscience.comnih.gov This principle has been extended to other cell types. For instance, researchers have used ¹¹¹In to label and track hematopoietic stem cells to understand their engraftment in bone marrow. The relatively long half-life of ¹¹¹In is particularly advantageous for monitoring these multi-day processes. nih.gov

Cancer Cell Monitoring: In oncology research, ¹¹¹In-based cell tracking has been employed to study the in vivo distribution of cancer cells. For example, ¹¹¹In-labeled murine myeloma cells have been tracked using Single Photon Emission Computed Tomography (SPECT) immediately following intravenous administration in animal models, providing a qualitative map of their accumulation in different organs. rsc.org

Methodological Approach: The process typically involves isolating the cells of interest, incubating them with a lipid-soluble ¹¹¹In complex (like ¹¹¹In-oxine) which passively diffuses across the cell membrane, and then re-injecting the now-radiolabeled cells into the animal model. nih.gov Alternatively, cell-surface-binding molecules can be chelated with DTPA, radiolabeled with ¹¹¹In, and then used to tag cells. rsc.org The subsequent distribution of radioactivity, representing the location of the cells, can be imaged over time using SPECT.

The DTPA moiety of ¹¹¹In-pentetate is a cornerstone in the engineering of targeted radiopharmaceuticals for molecular research. uniupo.it By chemically linking DTPA to molecules with high affinity for specific biological targets, researchers can create probes that visualize and quantify these targets in vivo.

Antibody and Peptide Conjugation: DTPA can be covalently attached to monoclonal antibodies (mAbs) or peptides. openmedscience.commdpi.com These biomolecules are chosen for their ability to bind to specific targets, such as receptors or antigens overexpressed on cancer cells. researchgate.netresearchgate.net Once the mAb-DTPA or peptide-DTPA conjugate is created, it is radiolabeled with ¹¹¹In. The resulting probe, for example, [¹¹¹In]In-DTPA-antibody, can be administered to an animal model to image tumor localization, study receptor density, or evaluate the targeting efficiency of a new therapeutic antibody. openmedscience.comopenmedscience.comnih.gov

Versatility in Research: This strategy has been used to develop a wide array of research probes. Examples include ¹¹¹In-DTPA conjugated to peptides targeting somatostatin (B550006) receptors on neuroendocrine tumors or antibodies against tumor-specific antigens. openmedscience.comnih.gov In a preclinical study, ¹¹¹In-labeled anti-CD33 monoclonal antibodies were developed to target and kill acute myeloid leukemia (AML) cells. researchgate.net This approach allows for the non-invasive study of tumor characteristics and the pharmacokinetics of targeting molecules. psu.edu

Application in Cell Tracking Methodologies

Utilization in Animal Models for Basic Biological Research

¹¹¹In-pentetate and its bioconjugates have been instrumental in a variety of animal models for fundamental biological research, bridging the gap between in vitro findings and clinical relevance. nih.gov

Oncology Research: In tumor-bearing mouse models, ¹¹¹In-labeled antibodies and peptides are used to study tumor targeting, receptor expression, and metastasis. researchgate.netsernia.ru For example, ¹¹¹In-DTPA conjugated to molecules targeting integrin αvβ3 has been used to image angiogenesis in post-infarction animal models. sernia.ru

Neuroscience: ¹¹¹In-pentetate is used in animal models to study cerebrospinal fluid (CSF) kinetics. frontiersin.org Following intrathecal injection in rats or other models, it allows researchers to investigate normal CSF flow, diagnose obstructions, and study the pathophysiology of conditions like hydrocephalus. unm.edu

Cell Therapy Research: Animal models are essential for evaluating the efficacy and safety of cell-based therapies. ¹¹¹In-labeled cells, such as mesenchymal stem cells, are transplanted into animal models of diseases like myocardial infarction to non-invasively track their location, retention, and viability over time using SPECT imaging. nih.gov

Metabolism and Pharmacokinetics: In rats, ¹¹¹In-DTPA-labeled proteins have been used to investigate the intracellular metabolism of receptor-targeted agents. nih.gov These studies revealed that after being internalized into the lysosome, the protein is degraded, but the resulting ¹¹¹In-DTPA-amino acid metabolite is trapped within the cell, a phenomenon known as "residualizing." nih.gov This property is highly valuable for imaging, as it leads to a strong and persistent signal in the target cell.

Experimental Design for Investigating Tracer Behavior in Vivo

The preclinical investigation of Indium In 111 pentetate's behavior in vivo is fundamental to understanding its pharmacokinetics and utility as a diagnostic tracer. Experimental designs are meticulously planned to yield data on its movement, localization, and clearance within a living organism. These studies predominantly utilize small animal models, with rats and mice being the most common subjects due to their well-characterized physiology and the availability of disease models. nih.govbohrium.comnih.gov

A primary application in preclinical research is the study of cerebrospinal fluid (CSF) kinetics. nih.gov In these experimental designs, this compound is administered via intrathecal injection into the lumbar subarachnoid space to trace the natural flow of CSF. pharmacylibrary.comunm.edu The movement of the tracer is then monitored over time to evaluate conditions that alter CSF dynamics. pharmacylibrary.com Another significant area of investigation involves its use as a non-diffusible tracer to assess the integrity of the blood-brain barrier (BBB) and to characterize vascular lesions in animal models of brain tumors. pharmacylibrary.com

The core of the experimental design involves longitudinal imaging using non-invasive techniques, primarily Single-Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net SPECT imaging, often combined with Computed Tomography (SPECT/CT) for anatomical reference, allows for the visualization and quantification of the radiotracer's distribution throughout the body at various time points. nih.govethernet.edu.et Imaging protocols are designed with specific acquisition times post-injection, for instance, at 1, 4, 24, and 48 hours, to capture both the initial distribution and the subsequent clearance phases of the tracer. nih.govsnmjournals.org In studies focusing on CSF leaks, imaging might be performed at earlier time points, such as 2 and 6 hours post-injection. mdpi.com

The experimental design also incorporates control groups for robust data interpretation. For example, the biodistribution of this compound might be compared with that of a non-specific agent, such as Indium-111-labeled normal mouse polyclonal immunoglobulin G (¹¹¹In-nmIgG), to differentiate between targeted accumulation and general physiological processes. nih.gov Furthermore, in studies evaluating new drug delivery systems, this compound is used as a labeling agent to track the carrier's accumulation in target tissues, such as solid tumors in rodent models. bohrium.com

Methodologies for Tissue Distribution Studies in Research Animals

Methodologies for determining the tissue distribution of this compound provide quantitative data on its uptake and retention in various organs and tissues. These ex vivo studies complement the in vivo imaging by offering higher sensitivity and resolution at the organ level. The standard methodology begins with the administration of the radiolabeled compound to research animals, typically rats or mice. nih.govresearchgate.net

Following administration, groups of animals are humanely euthanized at predetermined time points (e.g., 15 minutes, 1 hour, 18 hours, 24 hours). nih.govnih.gov Immediately after euthanasia, a comprehensive set of tissues and organs is dissected. Standard tissues collected often include the blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and brain. nih.govnih.gov For tumor-bearing models, the tumor tissue is also harvested. nih.govbohrium.com

Each collected tissue sample is weighed, and the amount of radioactivity within it is measured using a scintillation well counter. pharmacylibrary.com This instrument detects the gamma photons emitted by the Indium-111 isotope. nih.gov The raw counts are then decay-corrected to the time of injection to ensure accurate comparison across different time points and animals.

The results of tissue distribution studies are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.govnih.gov This normalization allows for direct comparison of tracer uptake across different organs and animal sizes. Blood clearance is also a critical parameter, determined by measuring the radioactivity in blood samples taken at various times post-injection. fda.gov The data generated are crucial for calculating pharmacokinetic parameters, such as distribution and elimination half-lives, and for estimating the radiation absorbed dose to each organ. nih.gov

Interactive Data Table: Biodistribution of ¹¹¹In-pentetate in Normal Rats

The following table summarizes representative data from a tissue distribution study in normal rats, showing the uptake in major organs at different times after intravenous injection.

Data are expressed as mean percentage of injected dose per gram ± standard deviation. This table is representative of findings where an antibody labeled with Indium-111 shows initial high uptake in the lungs and is cleared through the kidneys. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of ¹¹¹In-AMBA in Mice

This table shows the pharmacokinetic parameters of an Indium-111 labeled compound (¹¹¹In-AMBA) in tumor-bearing mice, derived from a two-compartment model analysis.

These parameters describe the time course of the tracer in the body, essential for understanding its behavior and for dosimetry calculations. nih.gov

Quantitative Imaging Principles and Data Analysis in Research

Principles of Single Photon Emission Computed Tomography (SPECT) for Indium-111

SPECT imaging provides a three-dimensional (3D) map of the In-111 pentetate distribution within the body, allowing for non-invasive assessment of its location and concentration over time. iaea.org

Gamma Emission Characteristics and Detection Considerations for Research Imaging

The utility of In-111 for SPECT imaging is rooted in its distinct gamma emission properties. taylorandfrancis.com In-111 decays via electron capture, emitting two primary gamma photons at different energy levels, which are fundamental for imaging. Its relatively long half-life of 2.8 days makes it suitable for tracking biological processes that occur over several days. taylorandfrancis.comwikipedia.org

| Property | Value |

| Half-life | 2.8 days wikipedia.org |

| Principal Photon Energies | 171 keV & 245 keV gla.ac.uk |

| Photon Abundance | ~90% (171 keV) & ~94% (245 keV) gla.ac.uk |

The dual-photon emission requires specific considerations for detection. The high energy of the photons allows for good tissue penetration, but necessitates the use of medium-energy collimators to prevent septal penetration, which can degrade image resolution. nih.gov There is an inherent trade-off between the sensitivity and resolution of the collimator choice. nih.gov For quantitative studies, dual-energy windows are set around the 171 keV and 245 keV photopeaks to acquire data. snmjournals.org Additional energy windows may be used to estimate and correct for the contribution of scattered photons. nih.gov

Impact of Imaging Physics on Quantitative Assessment

To achieve accurate quantitative results with In-111 pentetate SPECT, several physical factors that degrade image quality must be addressed and corrected. researchgate.netresearchgate.net

Attenuation: As photons travel through tissue, they are absorbed or scattered, a process known as attenuation. This leads to an underestimation of radiotracer concentration, especially in deep tissues. nih.govresearchgate.net Correction for attenuation is critical and is often achieved using a patient-specific attenuation map derived from a co-registered CT scan. eur.nl

Scatter: Compton scattering deflects photons from their original path, and if these scattered photons are detected within the energy window, they are mispositioned, reducing image contrast and quantitative accuracy. nih.govresearchgate.net Scatter correction techniques, ranging from energy-window-based methods to more complex model-based approaches, are essential for quantitative imaging. nih.gov

Resolution Limitations and Partial Volume Effects: The finite spatial resolution of SPECT systems causes a blurring effect, where activity from small, concentrated sources can "spill out" into adjacent areas. researchgate.net This phenomenon, the partial volume effect, leads to an underestimation of activity in small structures. researchgate.netsnmjournals.org This is a significant challenge when quantifying activity in small tumors or organs. snmjournals.org

Advanced Image Reconstruction and Quantitative Analysis Methodologies

Advanced reconstruction and analysis techniques are vital for overcoming the physical limitations of SPECT and extracting reliable quantitative data from In-111 pentetate studies.

Iterative Reconstruction Techniques in Research Scintigraphy

While filtered back-projection (FBP) was historically used, it tends to amplify noise and does not model physical degrading factors. nih.govsnmjournals.org Modern quantitative research relies on iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM). snmjournals.orgsnmjournals.org These methods start with an initial estimate of the tracer distribution and iteratively refine it by comparing projections of the estimate to the measured data. nih.gov A major advantage of iterative reconstruction is the ability to incorporate corrections for attenuation, scatter, and detector response directly into the reconstruction process, yielding images with superior quantitative accuracy and lower noise. eur.nloup.com Studies have shown that OSEM can provide optimal contrast-to-noise ratios for In-111 imaging by carefully selecting parameters such as the number of iterations and subsets. snmjournals.org

Co-registration Techniques for Multimodal Research Imaging

To precisely localize the functional data from In-111 pentetate SPECT, it is often fused with high-resolution anatomical images from CT or Magnetic Resonance Imaging (MRI). iaea.orgnumberanalytics.com Hybrid SPECT/CT systems acquire both datasets in a single session, ensuring accurate co-registration. iaea.org The CT data provides detailed anatomical context and is also used to create the attenuation map for SPECT correction, improving diagnostic accuracy and localization. eur.nlnih.gov For registering SPECT with MRI, which offers excellent soft-tissue contrast, software-based methods using mutual information are employed. researchgate.netnih.gov This fusion is particularly valuable for identifying small lesions that might be missed on SPECT alone. researchgate.net

Kinetic Parameter Estimation from Dynamic In-111 Pentetate Data

Dynamic SPECT imaging, which involves acquiring a sequence of images over time, allows for the study of the temporal kinetics of In-111 pentetate. who.int By analyzing these dynamic datasets, researchers can estimate key physiological parameters.

The process typically involves:

Acquiring a series of SPECT images over a defined period.

Defining regions of interest (ROIs) over specific tissues or organs on the co-registered images.

Generating time-activity curves (TACs) by plotting the mean radiotracer concentration within each ROI against time. nih.gov

These TACs can then be analyzed using compartmental models. nih.gov These models represent the body as a system of interconnected compartments and describe the exchange of the tracer between them with differential equations. nih.gov By fitting the model to the measured TAC data, kinetic parameters such as uptake rates, clearance rates, and distribution volumes can be estimated. who.intnih.gov This approach can be computationally demanding and sensitive to noise, but direct estimation methods that derive parameters from the raw projection data have been developed to improve accuracy. nih.govnih.gov For instance, in studies of cerebrospinal fluid (CSF) dynamics, kinetic modeling of dynamic In-111 pentetate data can quantify CSF flow and detect obstructions. unm.edu

Future Research Directions and Emerging Paradigms for Indium in 111 Pentetate

Innovation in Indium-111 Chelator and Conjugation Chemistry

The stability and function of a radiometal-based agent are critically dependent on the chelator that binds the radioactive isotope to a targeting molecule. nih.gov While DTPA was one of the first and most widely used chelators for incorporating Indium-111 into peptides and proteins, the field is actively pursuing next-generation alternatives to improve stability, labeling efficiency, and in vivo performance. openmedscience.comkcl.ac.uk

A primary concern with traditional chelators is the potential for the radiometal to leach from the complex in vivo. nih.gov This has driven research into more robust chelating systems. Innovations include the development of acyclic (linear) and macrocyclic chelators with improved thermodynamic and kinetic stability. For instance, researchers have investigated hydroxypyridinone (HOPO) and cyclen-based ligands as alternatives to DTPA and 1,4,7,10-tetraazacyclododecane–1,4,7,10-tetraacetic acid (DOTA). nih.gov

One notable advancement is the development of the acyclic chelator H(4)octapa. Studies have shown that H(4)octapa can be radiolabeled with Indium-111 at room temperature in just 10 minutes with high efficiency. researchgate.net The resulting [¹¹¹In(octapa)]⁻ complex has demonstrated exceptionally high stability in mouse serum over 24 hours, showing improvement compared to both [¹¹¹In(DOTA)]⁻ and [¹¹¹In(DTPA)]²⁻. researchgate.net This enhanced stability is reflected in biodistribution studies, where the [¹¹¹In(octapa)]⁻ complex showed lower uptake in the liver and kidneys, suggesting better in vivo stability and clearance characteristics. researchgate.net

The table below summarizes key characteristics of innovative chelators compared to the traditional DTPA.

| Feature | DTPA | H(4)octapa |

| Type | Acyclic | Acyclic |

| Labeling Conditions | Standard | Room temperature, 10 min |

| In Vitro Stability | Standard | Improved vs. DOTA & DTPA |

| In Vivo Performance | Standard | Lower kidney & liver uptake |

| Data derived from preclinical research studies. researchgate.net |

Future research in this area will continue to focus on creating chelators that not only form highly stable complexes with Indium-111 but also allow for simple, rapid, and site-specific conjugation to a wide range of targeting biomolecules, such as antibodies and peptides. nih.gov

Development of Advanced Imaging and Data Analysis Techniques

The gamma emissions of Indium-111 (172 keV and 245 keV) make it well-suited for imaging with conventional gamma cameras and Single-Photon Emission Computed Tomography (SPECT). openmedscience.comtaylorandfrancis.com However, future advancements are aimed at enhancing detection sensitivity, spatial resolution, and quantification.

One area of development is the use of hybrid imaging systems, such as SPECT/CT, which combines functional data from SPECT with anatomical detail from computed tomography (CT). researchgate.net This co-registration allows for more precise localization of Indium-111 labeled agents within the body. Another approach involves dual-isotope imaging, where Indium-111 is used alongside another radionuclide, like Thallium Tl-201, to probe different physiological processes simultaneously. researchgate.net

Significant innovation is also occurring in the instrumentation used for detection. Handheld gamma probes, such as the Neoprobe®, are being characterized for intraoperative molecular imaging. spiedigitallibrary.org These devices allow surgeons to detect residual cancer tissue labeled with an Indium-111 tracer in real-time during an operation. To better define the limits of detection for these tools, researchers are using precisely fabricated tissue and gelatin phantoms, including customized 3D-printed molds, to simulate various clinical scenarios. spiedigitallibrary.org

While SPECT remains the primary modality for Indium-111, the superior sensitivity and spatial resolution of Positron Emission Tomography (PET) present a benchmark for future development. taylorandfrancis.comopenmedscience.com Although Indium-111 is not a positron emitter, the drive for higher-quality images may spur the development of new data reconstruction algorithms and detector technologies for SPECT to close the performance gap with PET.

Expansion into Novel Basic Science and Preclinical Research Applications

Indium-111 pentetate and its derivatives are being explored in a variety of new preclinical contexts beyond their traditional uses. These studies are crucial for understanding disease mechanisms and developing new targeted therapies. The 67-hour half-life of Indium-111 makes it particularly suitable for tracking biomolecules like antibodies, which can take several days to clear from circulation and accumulate at their target. kcl.ac.uk

One significant area of research is in infection and inflammation imaging. openmedscience.com Preclinical studies have used Indium-111 labeled human monoclonal IgM antibodies to image sites of E. coli infection in animal models. nih.govsnmjournals.org These studies compared the performance of ¹¹¹In-IgM to ¹¹¹In-IgG, revealing important differences in blood clearance and target-to-background ratios.

| Parameter (at 24 hr) | ¹¹¹In-IgM | ¹¹¹In-IgG |

| Infection/Muscle Ratio | 22 | 9 |

| Infection/Blood Ratio | 2.7 | 0.8 |

| Data from a preclinical study in rats with E. Coli infection. nih.gov |

The results indicated that ¹¹¹In-IgM cleared from the blood faster and produced higher lesion-to-background ratios compared to ¹¹¹In-IgG, suggesting it could be a potentially useful agent for infection imaging. nih.gov

Other novel applications include:

Cell Trafficking: The ability to label a wide range of cells with Indium-111 has made it a valuable tool for studying the in vivo biodistribution of cells, which is vital for stem cell research and the development of cell-based therapies. openmedscience.com

Theranostics: Indium-111 is being used as a diagnostic surrogate in theranostic applications. For example, ¹¹¹In-DOTA-hTAB004 has been used for SPECT-CT imaging in mouse models of triple-negative breast cancer to assess tumor targeting before applying a therapeutic version of the agent labeled with a therapeutic radioisotope like Actinium-225. researchgate.net

Nanoscale Brachytherapy: Indium-111 is an Auger electron emitter, meaning it releases low-energy electrons that deposit their energy over very short distances (nanometers). nih.govtandfonline.com This property is being explored for nanoscale brachytherapy, where Indium-111 attached to gold nanoparticles (AuNPs) is injected intratumorally, delivering highly localized radiation to cancer cells. nih.gov

Role in Advancing Radiopharmaceutical Design Principles

The decades of research and clinical use involving Indium-111 pentetate and related bioconjugates have been fundamental in establishing core principles of modern radiopharmaceutical design. kcl.ac.uknih.gov These principles guide the development of new diagnostic and therapeutic agents for precision medicine. tandfonline.com

Key design principles informed by experience with Indium-111 include:

The Bifunctional Chelate (BFC) Strategy: This is a modular design approach where a chelator (like DTPA) is attached to a targeting vector (like a peptide or antibody), allowing the stable incorporation of a radiometal. kcl.ac.ukresearchgate.net The success of early ¹¹¹In-labeled antibodies, such as OncoScint and ProstaScint, which used a DTPA derivative, validated this approach and paved the way for subsequent generations of radiopharmaceuticals. kcl.ac.uk

Matching Radionuclide Half-Life to Target Biology: The 2.8-day (67-hour) half-life of Indium-111 is well-matched to the slow pharmacokinetics of large molecules like monoclonal antibodies. kcl.ac.uktaylorandfrancis.com This ensures the radionuclide persists long enough for the antibody to clear from the bloodstream and accumulate in the tumor, a crucial consideration for achieving high-contrast images.

The Theranostic Paradigm: The concept of using a diagnostic radionuclide to predict the efficacy of a therapeutic counterpart is a cornerstone of modern radiotheranostics. researchgate.nettandfonline.com Indium-111 has played a role in this paradigm, often paired with therapeutic beta-emitters like Yttrium-90 or, more recently, alpha-emitters like Actinium-225. nih.govresearchgate.net These pairs allow for imaging and dosimetry calculations before administering a potent therapeutic dose.

Future radiopharmaceutical development will continue to build on these foundational concepts, focusing on optimizing each component—the targeting molecule, the linker, the chelator, and the radioisotope—to create agents with improved efficacy and safety profiles. econopolis.be

Q & A

Q. What steps ensure compliance with USP <823> for academic radiopharmaceutical production?

- Methodological Answer : Implement quality control (QC) protocols for endotoxin testing (<14 USP EU/mL) and sterility. Document all calibration times, doses, and purity results. For investigational use, submit batch records to institutional radiopharmacy committees for approval .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.